molecular formula C10H17N5O4 B12143093 7-(2-hydroxyethyl)-8-(2-hydroxyethylimino)-3-methyl-5,9-dihydro-4H-purine-2,6-dione

7-(2-hydroxyethyl)-8-(2-hydroxyethylimino)-3-methyl-5,9-dihydro-4H-purine-2,6-dione

Cat. No.: B12143093
M. Wt: 271.27 g/mol
InChI Key: MSVKEHFQLVVQJU-UHFFFAOYSA-N
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Description

7-(2-Hydroxyethyl)-8-(2-hydroxyethylimino)-3-methyl-5,9-dihydro-4H-purine-2,6-dione is a xanthine-derived compound characterized by a purine-2,6-dione core. Its structural uniqueness arises from substituents at three key positions:

  • Position 3: A methyl group (-CH₃).
  • Position 7: A 2-hydroxyethyl (-CH₂CH₂OH) group.
  • Position 8: A 2-hydroxyethylimino (-NH-CH₂CH₂OH) moiety.

Unlike classical xanthines (e.g., theophylline or etophylline), the presence of an imino group at position 8 and dual hydroxyethyl substituents at positions 7 and 8 may enhance hydrophilicity and alter binding kinetics .

Properties

Molecular Formula

C10H17N5O4

Molecular Weight

271.27 g/mol

IUPAC Name

7-(2-hydroxyethyl)-8-(2-hydroxyethylimino)-3-methyl-5,9-dihydro-4H-purine-2,6-dione

InChI

InChI=1S/C10H17N5O4/c1-14-7-6(8(18)13-10(14)19)15(3-5-17)9(12-7)11-2-4-16/h6-7,16-17H,2-5H2,1H3,(H,11,12)(H,13,18,19)

InChI Key

MSVKEHFQLVVQJU-UHFFFAOYSA-N

Canonical SMILES

CN1C2C(C(=O)NC1=O)N(C(=NCCO)N2)CCO

Origin of Product

United States

Preparation Methods

Initial Alkylation at Position 3 and 7

The foundational step involves introducing the 3-methyl group via methylation of xanthine precursors. Dimethyl carbonate serves as a non-toxic methylating agent under high-temperature conditions (150–200°C), achieving yields up to 90% for analogous structures. Subsequent alkylation at position 7 is accomplished using 2-chloroethanol or its protected derivatives (e.g., tert-butyldimethylsilyl ethers) in solvents like N-methyl-2-pyrrolidone (NMP) with sodium carbonate as a base. For example, alkylation of 3-methylxanthine with 2-(tert-butyldimethylsilyloxy)ethyl bromide at 140°C yields 7-(protected-hydroxyethyl)-3-methylxanthine intermediates.

Bromination and Amination at Position 8

Position 8 is activated for substitution via bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 70°C. The resulting 8-bromo derivative undergoes nucleophilic displacement with 2-hydroxyethylamine in NMP at 90°C, forming the 8-(2-hydroxyethylimino) moiety. This step typically requires 2–4 hours, with yields ranging from 78–85%.

Condensation-Based Ring Formation

5,6-Diaminouracil Intermediate Route

A convergent approach utilizes 5,6-diamino-3-methyluracil (39) as a precursor (Scheme 6 in). Condensation with 2-hydroxyethylglycolic acid (40) in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) forms a carboxamide intermediate. Alkaline cyclization (aq. NaOH, 80°C) closes the purine ring, introducing both hydroxyethyl groups simultaneously. This method achieves 65–75% yields but requires stringent pH control to avoid side reactions.

Oxidative Cyclization of Benzylidene Derivatives

Alternative pathways involve oxidative cyclization of 5,6-diaminouracil derivatives with aldehydes. For instance, reaction with 2-hydroxyacetaldehyde in methanol/acetic acid (4:1) generates a benzylidene intermediate (70) , which undergoes cyclization under acidic conditions to yield the target compound. This method is less efficient (50–60% yields) due to competing hydrolysis but offers simplicity in reagent handling.

Protection-Deprotection Strategies

Phthalimido Group Utilization

To prevent undesired side reactions during amination, the 2-hydroxyethylamine moiety is protected as a phthalimide derivative. Coupling 8-bromo-7-(2-hydroxyethyl)-3-methylxanthine with N-(2-hydroxyethyl)phthalimide in NMP at 140°C, followed by hydrazine-mediated deprotection, affords the free imino group. This two-step process achieves 83–94% purity, critical for pharmaceutical-grade synthesis.

Silyl Ether Protection

Hydroxyethyl groups are protected as tert-butyldimethylsilyl (TBS) ethers during harsh reaction conditions (e.g., high-temperature alkylation). Deprotection using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) restores the hydroxyl functionality without degrading the purine core.

Comparative Analysis of Synthetic Routes

MethodKey StepsSolvent/TempYield (%)Purity (%)
Alkylation-AminationBromination, Nucleophilic SubstitutionNMP, 90°C78–8597–99
CondensationEDAC-mediated CyclizationDMF, 80°C65–7595–98
Oxidative CyclizationAldehyde CondensationMeOH/AcOH, 60°C50–6090–92

Notes :

  • NMP enhances reaction rates due to its high polarity and thermal stability.

  • EDAC minimizes racemization but requires anhydrous conditions.

Industrial-Scale Optimization

Solvent and Catalyst Selection

Industrial protocols favor NMP for its ability to dissolve polar intermediates and tolerate temperatures up to 160°C. Catalytic amounts of diisopropylethylamine (DIPEA) accelerate amination steps while suppressing side reactions.

Purification Techniques

Crystallization from ethanol/tert-butyl methyl ether mixtures achieves >99% purity. For example, hot filtration through activated carbon removes polymeric byproducts, followed by cooling-induced crystallization.

Challenges and Mitigation

Regioselectivity Issues

Competing alkylation at N-1 and N-9 is mitigated by using bulky electrophiles (e.g., 2-chloromethylquinazoline) that favor N-7 substitution.

Hydroxy Group Oxidation

Protection with TBS ethers prevents oxidation during high-temperature steps. Post-synthesis deprotection under mild conditions (TBAF/THF) retains structural integrity.

Emerging Methodologies

Recent advances include enzymatic catalysis using xanthine oxidoreductase to introduce hydroxyethyl groups stereoselectively . While still experimental, this approach reduces reliance on harsh reagents and improves atom economy.

Chemical Reactions Analysis

Types of Reactions

7-(2-hydroxyethyl)-8-(2-hydroxyethylimino)-3-methyl-5,9-dihydro-4H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The imino group can be reduced to form an amine.

    Substitution: The hydroxyethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl groups can yield aldehydes or carboxylic acids, while reduction of the imino group can produce an amine derivative.

Scientific Research Applications

The compound exhibits several biological activities that are relevant to its therapeutic potential:

  • Adenosine Receptor Modulation :
    • This compound can interact with adenosine receptors (ARs), particularly the A3 receptor subtype. Activation of A3AR has been linked to anti-inflammatory effects and modulation of immune responses, which could be beneficial in treating conditions like asthma and rheumatoid arthritis .
  • Antioxidant Properties :
    • The presence of hydroxyl groups in its structure contributes to its ability to scavenge free radicals. This antioxidant activity is crucial in protecting cells from oxidative stress, which is implicated in various chronic diseases including neurodegenerative disorders .
  • Cytotoxicity Against Cancer Cells :
    • Research indicates that related purine derivatives can selectively induce apoptosis in cancer cell lines while sparing normal cells. This selectivity is vital for developing targeted cancer therapies that minimize side effects .

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory properties of similar compounds and found that activation of A3AR led to decreased production of pro-inflammatory cytokines in macrophage cell lines. This suggests potential applications for the compound in inflammatory diseases such as arthritis .

Case Study 2: Antioxidant Potential

Another study highlighted the antioxidant capabilities of phenolic compounds related to this structure. These compounds significantly reduced oxidative stress markers in vitro, indicating their potential role in preventing oxidative damage associated with neurodegenerative diseases .

Case Study 3: Cytotoxicity

Research into the cytotoxic effects of related purine derivatives revealed their ability to induce apoptosis selectively in various cancer cell lines. This selectivity is essential for developing effective cancer therapies with minimal side effects .

Summary of Applications

The applications of 7-(2-hydroxyethyl)-8-(2-hydroxyethylimino)-3-methyl-5,9-dihydro-4H-purine-2,6-dione can be summarized as follows:

Application AreaDescription
Cancer TreatmentInduces apoptosis selectively in cancer cells while sparing normal cells.
Anti-inflammatory TherapyModulates immune responses via adenosine receptor activation, reducing inflammation markers.
NeuroprotectionExhibits antioxidant properties that protect against oxidative stress linked to neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 7-(2-hydroxyethyl)-8-(2-hydroxyethylimino)-3-methyl-5,9-dihydro-4H-purine-2,6-dione involves its interaction with specific molecular targets. The hydroxyethyl and hydroxyethylimino groups can form hydrogen bonds with enzymes or receptors, influencing their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional distinctions between 7-(2-hydroxyethyl)-8-(2-hydroxyethylimino)-3-methyl-5,9-dihydro-4H-purine-2,6-dione and analogous purine-2,6-diones are summarized below:

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
7-(2-Hydroxyethyl)-8-(2-hydroxyethylimino)-3-methyl-5,9-dihydro-4H-purine-2,6-dione 3-methyl, 7-(2-hydroxyethyl), 8-(2-hydroxyethylimino) C₁₀H₁₆N₅O₄* Hypothesized enhanced solubility, unstudied pharmacological activity N/A
Theophylline (1,3-Dimethylxanthine) 1-methyl, 3-methyl C₇H₈N₄O₂ Bronchodilator, PDE inhibitor
Etofylline (7-(2-Hydroxyethyl)theophylline) 1-methyl, 3-methyl, 7-(2-hydroxyethyl) C₉H₁₂N₄O₃ Improved solubility vs. theophylline
Linagliptin 8-[(3R)-3-amino-1-piperidinyl], 7-(2-butyn-1-yl), 3-methyl C₂₅H₂₈N₈O₂ DPP-4 inhibitor, antidiabetic
Dasantafil 7-(3-bromo-4-methoxybenzyl), 8-[(1R,2R)-2-hydroxycyclopentylamino], 3-(2-hydroxyethyl) C₂₂H₂₈BrN₅O₅ PDE5 inhibitor, erectile dysfunction treatment

Key Differences and Implications:

This could enhance interactions with enzyme active sites . The dual hydroxyethyl groups at positions 7 and 8 likely improve aqueous solubility relative to methyl-substituted analogs like theophylline, similar to etophylline’s design .

The target compound’s imino group may confer selectivity for specific PDE isoforms, as seen in dasantafil’s bromo-methoxybenzyl and cyclopentylamino substituents .

Safety and Metabolism: Hydroxyethyl groups in etophylline reduce toxicity compared to theophylline by lowering lipophilicity . The target compound’s additional hydroxyethylimino group may further mitigate hepatotoxicity risks. The imino group could introduce metabolic vulnerabilities, such as oxidation or conjugation pathways, which are uncharacterized in the current evidence.

Research Findings and Hypotheses

  • Molecular Docking: Compounds like 7-benzyl-1,3-dimethyl-8-piperazin-1-yl-purine-2,6-dione () have been studied via docking simulations to predict binding modes. The target compound’s imino group may stabilize interactions with polar residues in PDE or receptor binding pockets .
  • Synthetic Feasibility : Analogous purine-diones (e.g., etophylline) are synthesized via alkylation or condensation reactions, suggesting viable routes for the target compound’s production .

Biological Activity

7-(2-hydroxyethyl)-8-(2-hydroxyethylimino)-3-methyl-5,9-dihydro-4H-purine-2,6-dione, also known as a derivative of purine, exhibits various biological activities that have been explored in scientific research. This compound is characterized by its unique structural properties, which contribute to its potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C10H15N5O4
  • Molecular Weight : 269.26 g/mol
  • SMILES Notation : CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCO)CCO

The compound features two hydroxyethyl groups and a methyl group attached to a purine ring structure, which is crucial for its biological interactions.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antioxidant Properties

Research indicates that purine derivatives can exhibit antioxidant activity. The presence of hydroxyl groups in the structure may enhance the ability to scavenge free radicals, thus providing protective effects against oxidative stress in cells. This property is essential for potential therapeutic applications in diseases characterized by oxidative damage.

2. Enzyme Inhibition

Compounds similar to 7-(2-hydroxyethyl)-8-(2-hydroxyethylimino)-3-methyl-5,9-dihydro-4H-purine-2,6-dione have been studied for their ability to inhibit enzymes involved in various metabolic pathways. For instance, purine derivatives can influence the activity of xanthine oxidase, an enzyme linked to uric acid production and associated with gout and other inflammatory conditions.

3. Immunomodulatory Effects

Recent studies suggest that purine derivatives may play a role in modulating immune responses. They can influence the activation and proliferation of immune cells, potentially enhancing the body's defense mechanisms against infections or cancer.

Case Studies and Research Findings

A review of literature reveals limited specific studies on this exact compound; however, related purine derivatives have shown promising results:

  • Study on Antioxidant Activity : A study demonstrated that certain purine derivatives significantly reduced oxidative stress markers in cell cultures, suggesting potential applications in neurodegenerative diseases .
  • Enzyme Inhibition Research : Inhibitory effects on xanthine oxidase were reported for related compounds, indicating a possible mechanism for reducing uric acid levels and alleviating gout symptoms .
  • Immunomodulatory Research : Another study highlighted the role of purines in enhancing T-cell responses during infections, which could be leveraged for vaccine development .

Table 1: Predicted Biological Activities

Activity TypeDescriptionReference
AntioxidantScavenging of free radicals
Enzyme InhibitionInhibition of xanthine oxidase
ImmunomodulatoryEnhancement of T-cell responses

Table 2: Structural Properties

PropertyValue
Molecular FormulaC10H15N5O4
Molecular Weight269.26 g/mol
XLogP-1.6
Hydrogen Bond Donor4
Hydrogen Bond Acceptor6

Q & A

Basic: What experimental strategies are recommended for optimizing the synthesis of this compound?

Methodological Answer:
The synthesis of purine-dione derivatives often involves multi-step alkylation and cyclization reactions. For example, similar compounds like 8-(ethylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethylpurine-2,6-dione require sequential alkylation with halides and purification via flash chromatography . To optimize synthesis:

  • Use Design of Experiments (DoE) to minimize trial-and-error approaches. Apply factorial designs to evaluate variables (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions .
  • Integrate quantum chemical calculations (e.g., reaction path searches) to predict feasible intermediates and transition states, reducing experimental iterations .
  • Validate purity via HPLC or LC-MS and confirm structural integrity using 1^1H/13^{13}C NMR and HRMS .

Basic: How can researchers characterize the compound’s stability under varying pH and temperature conditions?

Methodological Answer:
Stability studies should employ:

  • Kinetic modeling : Monitor degradation rates via UV-Vis spectroscopy or HPLC under controlled pH (1–13) and temperature (4–80°C) .
  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to assess thermal decomposition thresholds .
  • Accelerated Stability Testing : Use high-temperature conditions (e.g., 40–60°C) to simulate long-term storage and identify degradation products via LC-MS/MS .

Advanced: How can conflicting data on the compound’s reactivity with biological targets be resolved?

Methodological Answer:
Discrepancies in bioactivity data (e.g., IC50_{50} variability) may arise from differences in assay conditions or target specificity. To resolve contradictions:

  • Perform dose-response curves across multiple cell lines or enzymatic assays (e.g., kinase inhibition) to validate target selectivity .
  • Apply statistical meta-analysis to aggregate data from independent studies, controlling for variables like solvent (DMSO vs. aqueous) or incubation time .
  • Use molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities and compare with experimental results .

Advanced: What computational methods are suitable for elucidating the compound’s reaction mechanisms?

Methodological Answer:
Mechanistic studies require:

  • Density Functional Theory (DFT) : Calculate activation energies for proposed reaction pathways (e.g., nucleophilic substitutions, cyclization) .
  • Molecular Dynamics (MD) Simulations : Model solvent effects and conformational changes during reactions .
  • Transition State Theory (TST) : Identify rate-determining steps using software like Gaussian or ORCA .

Basic: What analytical techniques are critical for confirming the compound’s structural identity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Assign 1^1H and 13^{13}C peaks to verify substituent positions (e.g., hydroxyethyl groups at C7/C8) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+^+ or [M+Na]+^+) with <5 ppm error .
  • Infrared Spectroscopy (IR) : Detect functional groups (e.g., carbonyl stretches at ~1650–1700 cm1^{-1}) .

Advanced: How can researchers design experiments to assess the compound’s potential as a kinase inhibitor?

Methodological Answer:

  • Kinase Profiling Assays : Use radiometric (e.g., 33^{33}P-ATP) or fluorescence-based (e.g., ADP-Glo) assays to screen against kinase panels (e.g., PKC, PKA) .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified hydroxyethyl/imino groups and compare inhibitory potency .
  • Crystallography : Co-crystallize the compound with target kinases (e.g., PDB deposition) to visualize binding modes .

Basic: What strategies are effective for scaling up synthesis from milligram to gram quantities?

Methodological Answer:

  • Process Analytical Technology (PAT) : Monitor reactions in real-time using inline FTIR or Raman spectroscopy to ensure consistency .
  • Membrane Separation : Purify intermediates via nanofiltration or reverse osmosis to replace column chromatography .
  • Flow Chemistry : Implement continuous reactors to improve heat/mass transfer and reduce batch variability .

Advanced: How can researchers investigate the compound’s interactions with DNA/RNA?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (e.g., konk_{on}/koffk_{off}) between the compound and oligonucleotides .
  • Circular Dichroism (CD) : Detect conformational changes in DNA (e.g., B-to-Z transitions) upon binding .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

Basic: What are the key considerations for designing in vitro toxicity assays?

Methodological Answer:

  • Cell Viability Assays : Use MTT or resazurin-based assays in hepatocyte (e.g., HepG2) or renal (e.g., HEK293) cell lines .
  • Reactive Oxygen Species (ROS) Detection : Employ fluorescent probes (e.g., DCFH-DA) to assess oxidative stress .
  • CYP450 Inhibition Screening : Evaluate metabolic interference via luminescent cytochrome P450 assays .

Advanced: How can the compound’s degradation pathways be mapped under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to hydrolytic (acid/base), oxidative (H2_2O2_2), and photolytic (UV) stress .
  • LC-QTOF-MS/MS : Identify degradation products and propose fragmentation pathways .
  • Metabolite Profiling : Incubate with liver microsomes (human/rat) and analyze via UPLC-MS to detect phase I/II metabolites .

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